molecular formula C18H21NO B12614685 N-[2-(3-Benzylphenyl)ethyl]propanamide CAS No. 920317-75-5

N-[2-(3-Benzylphenyl)ethyl]propanamide

Cat. No.: B12614685
CAS No.: 920317-75-5
M. Wt: 267.4 g/mol
InChI Key: LYFVZZBFUOXIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Benzylphenyl)ethyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to an ethyl chain and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Benzylphenyl)ethyl]propanamide typically involves the reaction between a benzyl-substituted phenyl ethylamine and propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 3-Benzylphenyl ethylamine and propanoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.

    Procedure: The propanoyl chloride is added dropwise to a solution of 3-benzylphenyl ethylamine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is then isolated by standard workup procedures, including washing with water, drying over anhydrous sodium sulfate, and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Benzylphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N-[2-(3-Benzylphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Benzylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is structurally similar but contains an indole group instead of a benzyl group.

    N-Ethylpropanamide: A simpler amide with an ethyl group attached to the nitrogen atom.

Uniqueness

N-[2-(3-Benzylphenyl)ethyl]propanamide is unique due to the presence of both benzyl and phenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

920317-75-5

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-[2-(3-benzylphenyl)ethyl]propanamide

InChI

InChI=1S/C18H21NO/c1-2-18(20)19-12-11-16-9-6-10-17(14-16)13-15-7-4-3-5-8-15/h3-10,14H,2,11-13H2,1H3,(H,19,20)

InChI Key

LYFVZZBFUOXIGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC(=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.